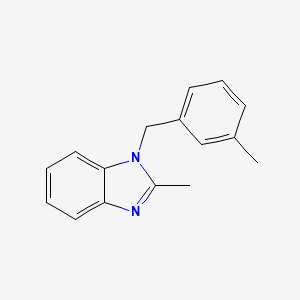
(5-bromo-2-methoxybenzyl)(2-methoxy-5-methylphenyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-bromo-2-methoxybenzyl)(2-methoxy-5-methylphenyl)amine, also known as BAMMA, is a chemical compound that belongs to the family of phenethylamines. It is a potent and selective agonist of the trace amine-associated receptor 1 (TAAR1), which is a G protein-coupled receptor that is primarily found in the brain. BAMMA has been the subject of scientific research due to its potential applications in various fields, including neuroscience, pharmacology, and drug discovery.
Mécanisme D'action
(5-bromo-2-methoxybenzyl)(2-methoxy-5-methylphenyl)amine acts as a selective agonist of TAAR1, which is a G protein-coupled receptor that is coupled to the Gαs signaling pathway. Upon activation, TAAR1 stimulates the production of cyclic adenosine monophosphate (cAMP) and activates protein kinase A (PKA), which leads to the modulation of various downstream signaling pathways. (5-bromo-2-methoxybenzyl)(2-methoxy-5-methylphenyl)amine has been shown to increase the levels of dopamine and serotonin in the brain, which are involved in the regulation of mood, motivation, and reward.
Biochemical and Physiological Effects
(5-bromo-2-methoxybenzyl)(2-methoxy-5-methylphenyl)amine has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to increase the levels of dopamine and serotonin in the brain, which are involved in the regulation of mood, motivation, and reward. (5-bromo-2-methoxybenzyl)(2-methoxy-5-methylphenyl)amine has also been shown to enhance cognitive function, including learning and memory, and to have anxiolytic and antidepressant-like effects. Additionally, (5-bromo-2-methoxybenzyl)(2-methoxy-5-methylphenyl)amine has been shown to have anti-inflammatory and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
(5-bromo-2-methoxybenzyl)(2-methoxy-5-methylphenyl)amine has several advantages and limitations for lab experiments. Its high selectivity and potency as a TAAR1 agonist make it a useful tool for studying the physiological and behavioral effects of TAAR1 activation. However, its limited solubility in water and its potential toxicity at high doses may limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on (5-bromo-2-methoxybenzyl)(2-methoxy-5-methylphenyl)amine. One potential direction is the development of TAAR1 agonists as potential treatments for neuropsychiatric disorders, such as schizophrenia, depression, and addiction. Another potential direction is the investigation of the role of TAAR1 in the regulation of immune function and inflammation. Additionally, the development of more selective and potent TAAR1 agonists may lead to a better understanding of the physiological and behavioral effects of TAAR1 activation.
Méthodes De Synthèse
The synthesis of (5-bromo-2-methoxybenzyl)(2-methoxy-5-methylphenyl)amine involves the reaction between 5-bromo-2-methoxybenzaldehyde and 2-methoxy-5-methylphenylamine in the presence of a reducing agent, such as sodium borohydride. The reaction yields (5-bromo-2-methoxybenzyl)(2-methoxy-5-methylphenyl)amine as a white crystalline solid with a high purity and yield.
Applications De Recherche Scientifique
(5-bromo-2-methoxybenzyl)(2-methoxy-5-methylphenyl)amine has been extensively studied for its potential applications in neuroscience research. TAAR1 is expressed in various regions of the brain, including the prefrontal cortex, striatum, and hippocampus, and is involved in the modulation of neurotransmitter systems, such as dopamine, serotonin, and glutamate. (5-bromo-2-methoxybenzyl)(2-methoxy-5-methylphenyl)amine has been shown to activate TAAR1 and modulate these neurotransmitter systems, leading to various physiological and behavioral effects.
Propriétés
IUPAC Name |
N-[(5-bromo-2-methoxyphenyl)methyl]-2-methoxy-5-methylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO2/c1-11-4-6-16(20-3)14(8-11)18-10-12-9-13(17)5-7-15(12)19-2/h4-9,18H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQCDVBWGHSASQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NCC2=C(C=CC(=C2)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-bromo-2-methoxybenzyl)-2-methoxy-5-methylaniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-nitrophenoxy)-N-[4-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5718320.png)

![4-(3-chloro-4-methylphenyl)-5-[(4-methyl-1-piperazinyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5718338.png)
![N-{3-[methyl(methylsulfonyl)amino]phenyl}benzenesulfonamide](/img/structure/B5718344.png)

![2-[5-(4-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5718354.png)




![N-({[2-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5718385.png)

![2-anilino-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5718401.png)
![ethyl 4-[(2-biphenylylcarbonyl)amino]benzoate](/img/structure/B5718406.png)